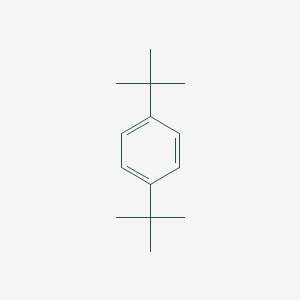

1,4-Di-tert-butylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWNNCMFKFBNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061410 | |

| Record name | p-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-72-2 | |

| Record name | 1,4-Di-tert-butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Di-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Di-tert-butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-di-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DI-TERT-BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55PTX4KH71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,4 Di Tert Butylbenzene

Alkylation Strategies for 1,4-Di-tert-butylbenzene Synthesis

The most common approach to synthesizing this compound involves the introduction of tert-butyl groups onto a benzene (B151609) ring through alkylation. Friedel-Crafts alkylation is the most prominent method, though alternative routes have also been developed.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings. libretexts.org The synthesis of this compound is often achieved by the reaction of benzene with a tert-butylating agent in the presence of a Lewis acid catalyst. libretexts.orgcerritos.eduscribd.com

A variety of Lewis acids can catalyze the Friedel-Crafts alkylation, with anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being two of the most commonly used. cerritos.edu The catalyst's role is to generate a carbocation electrophile, which then attacks the electron-rich benzene ring. libretexts.orgcerritos.eduaklectures.com In the case of tert-butyl chloride as the alkylating agent, the aluminum chloride abstracts the chloride ion to form the tert-butyl carbocation and the AlCl₄⁻ anion. cerritos.edu

The reaction is typically carried out by treating the aromatic compound with an alkyl chloride in the presence of AlCl₃. libretexts.org For the synthesis of this compound, tert-butylbenzene (B1681246) can be reacted with tert-butyl chloride in the presence of aluminum chloride. cerritos.eduoc-praktikum.de The reaction is often conducted at low temperatures, such as in an ice bath, to control the reaction rate and product distribution. cerritos.eduoc-praktikum.de The use of anhydrous AlCl₃ is crucial as it readily reacts with moisture, which would deactivate the catalyst. cerritos.eduscribd.com

Other catalytic systems have also been explored. For instance, sulfuric acid can be used as a catalyst when tert-butyl alcohol is the alkylating agent. mercer.edu This method avoids the use of the air- and moisture-sensitive aluminum trichloride. mercer.edu Furthermore, zeolite-based catalysts, such as Fe-BEA derived from coal fly ash and acid mine drainage, have shown effectiveness in the Friedel-Crafts alkylation of benzene with tert-butyl chloride. mdpi.com

Table 1: Catalytic Systems in Friedel-Crafts Alkylation

| Catalyst | Alkylating Agent | Starting Material | Key Features |

| Aluminum chloride (AlCl₃) | tert-Butyl chloride | Benzene or tert-Butylbenzene | Commonly used, highly effective Lewis acid. libretexts.orgcerritos.eduscribd.comoc-praktikum.de Requires anhydrous conditions. cerritos.eduscribd.com |

| Ferric chloride (FeCl₃) | tert-Butyl chloride | Aromatic ring | Another common Lewis acid catalyst. cerritos.edu |

| Sulfuric acid (H₂SO₄) | tert-Butyl alcohol | 1,4-Dimethoxybenzene (B90301) | Avoids the use of moisture-sensitive AlCl₃. mercer.edu |

| Fe-BEA Zeolite | tert-Butyl chloride | Benzene | Utilizes waste materials for catalyst preparation. mdpi.com |

The ratio of reactants significantly influences the product distribution in Friedel-Crafts alkylation. Due to the electron-donating nature of the alkyl group, the mono-alkylated product (tert-butylbenzene) is more nucleophilic and thus more reactive than the starting benzene ring. cerritos.edu This increased reactivity can lead to polyalkylation, where multiple alkyl groups are added to the aromatic ring. libretexts.orgcerritos.edu

To favor the formation of the mono-alkylated product, a large excess of the aromatic reactant (benzene) is typically used. msu.edu Conversely, if the goal is to produce di- or poly-alkylated products, an excess of the alkylating agent is employed. mdpi.com In the synthesis of this compound from benzene, using less than a 1:1 molar ratio of benzene to tert-butyl chloride leads to para-di-tert-butylbenzene becoming the major product. msu.edu When starting from tert-butylbenzene, a common procedure uses a 2:1 molar ratio of tert-butyl chloride to tert-butylbenzene to promote the formation of the di-substituted product. oc-praktikum.de

The formation of this compound is also a result of kinetic versus thermodynamic control. oc-praktikum.de The 1,4-isomer is the kinetically favored product, and its crystallization from the reaction mixture can prevent further alkylation or isomerization to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene (B73737). oc-praktikum.de

Table 2: Effect of Reactant Ratios on Product Distribution

| Benzene:Alkyl Halide Ratio | Predominant Product | Reference |

| Large excess of benzene | Mono-alkylated product (tert-butylbenzene) | msu.edu |

| < 1:1 | para-Di-tert-butylbenzene | msu.edu |

| Excess of alkyl halide | Polyalkylated products | mdpi.com |

The regioselectivity of Friedel-Crafts alkylation on substituted benzenes is directed by the nature of the existing substituent. The tert-butyl group is an ortho-, para-directing activator. However, due to the significant steric hindrance of the bulky tert-butyl group, substitution at the ortho position is hindered. msu.edu This steric effect strongly favors the formation of the para-substituted product, this compound. For example, in the nitration of tert-butylbenzene, the product distribution is 16% ortho, 8% meta, and 75% para. msu.edu

Another important consideration is the potential for carbocation rearrangement, especially when using primary alkyl halides. libretexts.orgcerritos.edu The use of a tertiary alkyl halide like tert-butyl chloride circumvents this issue as the tertiary carbocation formed is already stable and does not rearrange. cerritos.edu The steric hindrance of the bulky tert-butyl groups also helps to limit over-alkylation to some extent. cerritos.edu The formation of only the dialkylated product can also be attributed to the two remaining positions on the ring being too sterically hindered for further reactions to occur. rsc.org

While the AlCl₃-catalyzed Friedel-Crafts reaction is a staple, alternative methods that avoid this catalyst have been developed, often to circumvent issues like the release of HCl gas fumes. acs.org One such method involves the use of tert-butyl acetate (B1210297) as the alkylating agent, which is reported to provide better yields and eliminate the evolution of HCl gas. acs.org Another approach utilizes tert-butyl alcohol and sulfuric acid. mercer.edu This method has been successfully used for the alkylation of activated benzene derivatives like 1,4-dimethoxybenzene. mercer.edu

Friedel-Crafts Alkylation Protocols for this compound Formation

Derivatization Reactions of this compound

The this compound molecule can undergo further reactions to introduce other functional groups onto the aromatic ring. These derivatization reactions are influenced by the directing effects and steric hindrance of the two tert-butyl groups.

One common derivatization is bromination. The reaction of this compound with bromine in the presence of an iron catalyst yields 1,4-di-tert-butyl-2-bromobenzene. researchgate.net Interestingly, this reaction can also lead to the displacement of a tert-butyl group by bromine. researchgate.net

Nitration is another important derivatization. The nitration of this compound can lead to the formation of nitro-derivatives. For instance, starting with a tert-butylbenzene, nitration can yield dinitrophenyl derivatives. acs.org

Benzylation of this compound with substituted benzyl (B1604629) chlorides in the presence of titanium tetrachloride can lead to the formation of 2,5-di-tert-butyldiphenylmethanes. osti.gov This reaction can also result in ipso substitution, where a tert-butyl group is replaced by the incoming benzyl group. osti.gov

Furthermore, this compound can be a starting material for the synthesis of more complex molecules. For example, it can be used in the synthesis of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), a potent CFTR potentiator. acs.org The synthesis involves nitration, reduction of the nitro groups to anilines, and subsequent coupling reactions. acs.org

The borylation of 1,3-di-tert-butylbenzene (B94130) has been shown to be challenging due to steric hindrance, but recent advances with specialized cobalt catalysts have enabled this transformation. acs.org

Halogenation Reactions and Mechanisms

Halogenation of this compound is a primary method for introducing functional handles onto the aromatic ring. The steric hindrance imposed by the large tert-butyl groups plays a critical role in directing the position of substitution.

The bromination of this compound typically proceeds via an electrophilic aromatic substitution mechanism. The reaction of this compound with bromine in the presence of a catalyst like iron filings in a carbon tetrachloride solvent primarily yields 1,4-di-tert-butyl-2-bromobenzene. researchgate.net This outcome highlights the directing effect of the tert-butyl groups, which favor substitution at the ortho position.

In some cases, different products can be obtained under specific conditions. For instance, treatment of this compound with bromine can also yield 2,5-di-tert-butylbromobenzene, which can be further reacted with n-butyllithium and carbonated to produce 2,5-di-t-butylbenzoic acid. cdnsciencepub.com The formation of different isomers is influenced by reaction conditions and the catalytic system employed. The non-catalytic bromination of the related t-butylbenzene in 85% acetic acid results in predominantly para-substitution (97.3% p-bromo-t-butylbenzene), demonstrating the strong para-directing nature of a single tert-butyl group. researchgate.net

Table 1: Products of Bromination of tert-Butylbenzenes

| Starting Material | Reagents/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Br₂, Fe, CCl₄ | 1,4-Di-tert-butyl-2-bromobenzene | researchgate.net |

| This compound | Br₂, then n-BuLi, CO₂ | 2,5-Di-tert-butylbenzoic acid | cdnsciencepub.com |

The introduction of iodine onto the this compound ring requires specific iodinating agents due to the lower reactivity of iodine compared to bromine. A direct and efficient method involves the use of iodine in combination with an oxidizing agent such as periodic acid. researchgate.net This approach successfully yields the mono-iodinated product, p-di-t-butyl-iodobenzene, in high yields. researchgate.net

The significant steric hindrance from the two tert-butyl groups is a dominant factor in the iodination reaction. These bulky groups effectively shield the ortho positions, making substitution at these sites kinetically unfavorable. Consequently, iodination occurs at one of the available ortho positions, but disubstitution is significantly hindered. Computational methods, such as Density Functional Theory (DFT), can be used to model the electron density maps and predict the regioselectivity, which is largely governed by these steric effects.

Nitration Reactions and Positional Isomerism

The nitration of this compound and its derivatives is a classic example of electrophilic aromatic substitution where steric hindrance and electronic effects dictate the product distribution. Nitration of this compound can sometimes lead to dealkylation, where a tert-butyl group is replaced by a nitro group, in addition to direct nitration. researchgate.net

When 2-nitro-1,4-di-t-butylbenzene is subjected to further nitration, a mixture of all three possible dinitro-1,4-di-t-butylbenzene isomers can be formed: 2,3-dinitro-, 2,5-dinitro-, and 2,6-dinitro-1,4-di-t-butylbenzene. researchgate.net The separation of these isomers can be challenging, with specific techniques like the use of molecular sieves required to isolate pure compounds, such as the 2,6-dinitro and 2,5-dinitro isomers. researchgate.net

The directing influence of substituents is evident in these reactions. For comparison, the nitration of t-butylbenzene yields a mixture of isomers where the para product is highly favored (75%), with smaller amounts of the ortho (16%) and meta (8%) isomers. msu.edu The reduced proportion of the ortho isomer compared to toluene (B28343) nitration is a direct consequence of the steric bulk of the tert-butyl group hindering attack at the adjacent positions. msu.edu

Table 2: Isomer Distribution in the Nitration of tert-Butylbenzenes

| Starting Material | Product Isomers | Distribution (%) | Reference(s) |

|---|---|---|---|

| t-Butylbenzene | Ortho-nitro-t-butylbenzene | 16 | msu.edu |

| Meta-nitro-t-butylbenzene | 8 | msu.edu | |

| Para-nitro-t-butylbenzene | 75 | msu.edu | |

| 2-Nitro-1,4-di-t-butylbenzene | 2,3-Dinitro-1,4-di-t-butylbenzene | Mixture | researchgate.net |

| 2,5-Dinitro-1,4-di-t-butylbenzene | Mixture | researchgate.net |

Functionalization for Polymer and Material Precursors

Derivatives of this compound are important precursors for high-performance polymers and advanced materials, such as those used in lithium-ion batteries.

1,4-Di-tert-butyl-2,5-dimethoxybenzene (B1295392) is a key derivative often synthesized via a Friedel-Crafts alkylation reaction. grabmyessay.com In a typical procedure, 1,4-dimethoxybenzene is the starting material, which is reacted with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. grabmyessay.comrsc.org

The reaction proceeds through the formation of a tert-butyl carbocation, which acts as the electrophile. grabmyessay.com The methoxy (B1213986) groups on the starting material are strong activating groups and ortho-, para-directors, facilitating the electrophilic attack. grabmyessay.comrsc.org The first tert-butyl group attaches to a position ortho to one methoxy group and para to the other. The second tert-alkylation then occurs at the remaining open position on the ring. rsc.org Further alkylation is prevented because the two remaining positions are sterically hindered by the newly introduced bulky tert-butyl groups. rsc.org This high regioselectivity results in the exclusive formation of the 1,4-di-tert-butyl-2,5-dimethoxybenzene isomer. smolecule.com The crude product is often purified by recrystallization from a solvent like ethanol. grabmyessay.com

Table 3: Typical Friedel-Crafts Synthesis of 1,4-Di-tert-butyl-2,5-dimethoxybenzene

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference(s) |

|---|

Carboxylated derivatives are crucial monomers for the synthesis of high-performance polymers like aromatic polyamides. The title compound, 1,4-bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene, is a novel bis(ether-carboxylic acid) used for this purpose. researchgate.netevitachem.com

The synthesis of such derivatives typically involves a nucleophilic aromatic substitution (Williamson ether synthesis) followed by hydrolysis. A common pathway starts with the synthesis of a dinitrile precursor, such as 1,4-bis(4-cyanophenoxy)-2,5-di-tert-butylbenzene. This intermediate is prepared by reacting 2,5-di-tert-butylhydroquinone (B1670977) with a protected 4-hydroxybenzonitrile. A related synthesis involves reacting 1,2-dihydroxy-3,5-di-tert-butylbenzene with 2-fluorobenzonitrile (B118710) to create a dinitrile compound. kpi.ua The nitrile groups (-CN) of the resulting bis(cyanophenoxy) derivative are then hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the corresponding dicarboxylic acid, 1,4-bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene. kpi.ua This monomer can then be reacted with various aromatic diamines via direct phosphorylation condensation to produce a range of soluble aromatic polyamides with high thermal stability and good mechanical properties. researchgate.net

Hydrogenation of this compound to Cyclohexane (B81311) Derivatives

The hydrogenation of this compound yields cis- and trans-1,4-di-tert-butylcyclohexane. researchgate.netresearchgate.net This reaction is a key process for accessing its corresponding saturated cycloalkane derivatives. The steric bulk of the tert-butyl groups significantly influences the rate of hydrogenation, which is slower compared to that of benzene or less hindered dialkylbenzenes.

Studies have shown that rhodium and platinum catalysts are effective for this transformation. researchgate.net The choice of catalyst can influence the stereoselectivity of the reaction. For instance, hydrogenation of 4-tert-butylphenol, a related compound, in the presence of a ruthenium catalyst supported on an alumina (B75360) carrier has been shown to produce a high yield of cis-4-tert-butylcyclohexanol. google.com The reaction proceeds through the formation of intermediate cyclohexene (B86901) species, such as 2,3-di-tert-butylcyclohexene in the case of 1,2-di-tert-butylbenzene (B1330373) hydrogenation. researchgate.net

The thermodynamic stability of the resulting cyclohexane derivatives is a crucial factor. The trans-isomer of 1,4-di-tert-butylcyclohexane is thermodynamically more stable than the cis-isomer, with a reported enthalpy difference of 4.7 kcal/mole in the liquid state at 25°C. researchgate.net This difference in stability is attributed to the conformational strain in the cis-isomer, which is believed to exist predominantly in a non-chair conformation. researchgate.net

Table 1: Hydrogenation of Substituted Benzenes

| Substrate | Catalyst | Major Products | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Rhodium, Platinum | cis- and trans-1,4-Di-tert-butylcyclohexane | The bulky tert-butyl groups reduce the reaction rate compared to benzene. The trans isomer is the more stable product. | researchgate.net |

| 1,2-Di-tert-butylbenzene | Rhodium, Platinum | cis- and trans-1,2-Di-tert-butylcyclohexane, 2,3-Di-tert-butylcyclohexene | The reaction proceeds through a cyclohexene intermediate. Rhodium catalysts show better tolerance to steric hindrance than platinum. | researchgate.net |

| 4-tert-Butylphenol | Ruthenium/Alumina | cis-4-tert-Butylcyclohexanol, trans-4-tert-Butylcyclohexanol | High selectivity for the cis-isomer can be achieved. | google.com |

Mechanistic Investigations of this compound Reactions

Electrophilic Aromatic Substitution Mechanisms

The primary mechanism for the functionalization of this compound is electrophilic aromatic substitution (EAS). cerritos.edudalalinstitute.com This class of reactions involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The general mechanism proceeds through a two-step process:

Formation of a resonance-stabilized carbocation intermediate (arenium ion): The electrophile attacks the π-electron system of the benzene ring, forming a sigma complex or arenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of attack. dalalinstitute.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. dalalinstitute.com

A common example is the Friedel-Crafts alkylation, where an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, generates a carbocation electrophile. cerritos.eduuomustansiriyah.edu.iq In the synthesis of this compound from tert-butylbenzene, the tert-butyl carbocation is generated from tert-butyl chloride and attacks the aromatic ring. cerritos.edu

Steric and Electronic Effects in Reaction Pathways

The reactivity and orientation of substitution in reactions of this compound are governed by a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. cerritos.edu This activation directs incoming electrophiles to the ortho and para positions. However, in this compound, the para position is already occupied.

Steric Effects: The immense steric bulk of the tert-butyl groups plays a dominant role in determining the reaction outcome. youtube.com This steric hindrance can significantly impede attack at the positions ortho to the existing tert-butyl groups. msu.edu For example, in the nitration of tert-butylbenzene, the proportion of the ortho-substituted product is significantly lower than that of the para-substituted product due to the steric bulk of the tert-butyl group. msu.edu In the case of this compound, further substitution is highly disfavored due to the extreme steric crowding that would result from placing another substituent on the ring. rsc.org This steric inhibition is a key factor in limiting polyalkylation during Friedel-Crafts reactions. cerritos.edumnstate.edu

Kinetic vs. Thermodynamic Product Control in Synthesis

The concepts of kinetic and thermodynamic control are crucial for understanding the product distribution in the synthesis of di- and tri-substituted tert-butylbenzenes. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest. libretexts.orglibretexts.org This product, known as the kinetic product, corresponds to the reaction pathway with the lowest activation energy. masterorganicchemistry.comyoutube.com In the synthesis of this compound, its formation is considered to be under kinetic control. oc-praktikum.de It crystallizes out of the reaction mixture, which prevents further alkylation or isomerization. oc-praktikum.de

Thermodynamic Control: At higher temperatures, the reactions become reversible, and an equilibrium is established between the reactants and products. libretexts.orglibretexts.org Under these conditions, the major product is the most stable one, known as the thermodynamic product. masterorganicchemistry.comreddit.com The thermodynamically most stable product that can be formed from the reaction of benzene with a tert-butylating agent is 1,3,5-tri-tert-butylbenzene. oc-praktikum.de

Table 2: Comparison of Kinetic and Thermodynamic Control

| Control Type | Reaction Conditions | Determining Factor | Major Product | Reference |

|---|---|---|---|---|

| Kinetic | Lower temperatures, irreversible | Rate of formation (lower activation energy) | The product that forms faster (e.g., this compound) | libretexts.orglibretexts.orgoc-praktikum.de |

| Thermodynamic | Higher temperatures, reversible | Product stability (lower overall energy) | The most stable product (e.g., 1,3,5-tri-tert-butylbenzene) | masterorganicchemistry.comlibretexts.orgoc-praktikum.de |

Advanced Characterization and Spectroscopic Analysis of 1,4 Di Tert Butylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive identification and purity assessment of di-tert-butylbenzene isomers. The distinct chemical environments of the protons and carbon atoms within each isomer give rise to characteristic NMR spectra.

¹H NMR Spectroscopic Analysis of 1,4-Di-tert-butylbenzene and its Isomers

The ¹H NMR spectrum of this compound is distinguished by its simplicity, a direct consequence of the molecule's high degree of symmetry. oc-praktikum.de It exhibits two main signals: a singlet for the 18 equivalent protons of the two tert-butyl groups and another singlet for the four equivalent aromatic protons. oc-praktikum.de In contrast, its isomers, 1,2- and 1,3-di-tert-butylbenzene (B94130), present more complex spectra due to their lower symmetry. For instance, 1,2-di-tert-butylbenzene (B1330373) shows signals for the tert-butyl protons around δ ~1.3 ppm and the aromatic protons near δ ~7.2 ppm, but with different multiplicities and integrations compared to the para isomer. The chemical shifts and splitting patterns are crucial in distinguishing between these structural variants.

Table 1: ¹H NMR Chemical Shifts for Di-tert-butylbenzene Isomers

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | -C(CH₃)₃ | 1.31 | Singlet |

| Aromatic C-H | 7.31 | Singlet | |

| 1,2-Di-tert-butylbenzene | -C(CH₃)₃ | ~1.3 | - |

| Aromatic C-H | ~7.2 | Multiplet | |

| 1,3-Di-tert-butylbenzene | -C(CH₃)₃ | - | - |

| Aromatic C-H | - | - |

Note: Specific chemical shift values for 1,2- and 1,3-isomers can vary slightly based on the solvent and experimental conditions. Data for this compound is from a 400 MHz spectrometer in CDCl₃. oc-praktikum.de

¹³C NMR Spectroscopic Analysis of this compound and its Isomers

In ¹³C NMR spectroscopy, the number of distinct carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule. For the highly symmetric this compound, the spectrum is simple, showing a signal for the quaternary carbons of the tert-butyl groups, a signal for the methyl carbons, and signals for the aromatic carbons. chemicalbook.comoc-praktikum.de The para isomer's spectrum shows equivalent aromatic carbons, which helps differentiate it from the ortho (1,2) and meta (1,3) isomers that exhibit a greater number of signals due to their lower symmetry. For example, the ¹³C NMR spectrum of a derivative, 2,2'-oxybis(this compound), displayed twelve carbon resonances, indicating a more complex and less symmetric structure. mdpi.com

Table 2: ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C-CH₃ | 31.5 |

| C (CH₃)₃ | 34.5 |

| Aromatic C-H | 124.9 |

| Aromatic C-C(CH₃)₃ | 148.6 |

Data obtained from experimental spectra.

Application of NMR in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an invaluable tool for not only identifying the final products but also for monitoring the progress of reactions, such as the Friedel-Crafts alkylation of benzene (B151609) to produce di-tert-butylbenzenes. By taking periodic NMR spectra of the reaction mixture, chemists can track the consumption of reactants and the formation of intermediates and products. nsf.gov This real-time analysis allows for the optimization of reaction conditions to maximize the yield of the desired isomer. Furthermore, advanced 2D NMR techniques like COSY and HMBC are instrumental in the unambiguous structural elucidation of more complex derivatives, by establishing correlations between protons and carbons within the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of molecules, which are instrumental in confirming their identity.

GC-MS Analysis and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate the isomers of di-tert-butylbenzene and subsequently analyze their mass spectra. The isomers can be differentiated by their retention times in the gas chromatograph. Upon ionization in the mass spectrometer, this compound typically undergoes fragmentation. A common fragmentation pathway involves the loss of a tert-butyl group, resulting in a prominent peak at [M-C₄H₉]⁺. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 190, corresponding to its molecular weight. nih.govnist.gov Other significant peaks are observed at m/z 175 (loss of a methyl group) and 57 (the tert-butyl cation). nih.gov

Table 3: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 190 | 15.45% | [C₁₄H₂₂]⁺ (Molecular Ion) |

| 175 | 99.99% | [C₁₃H₁₉]⁺ |

| 160 | 8.85% | [C₁₂H₁₆]⁺ |

| 57 | 21.96% | [C₄H₉]⁺ |

Data obtained from experimental GC-MS analysis. nih.gov

Infrared (IR) and Raman Spectroscopy

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2960 | C-H stretch (tert-butyl) |

| ~1600 | Aromatic C=C stretch |

Data derived from typical IR spectra of alkylbenzenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure of this compound, a substituted benzene, gives rise to characteristic absorptions in the ultraviolet region of the electromagnetic spectrum. These absorptions are due to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). The UV spectrum of aromatic compounds like benzene is dominated by π → π* transitions, which involve electrons in the delocalized π-system of the benzene ring.

The benzene chromophore itself exhibits three main absorption bands: an intense E1 band (a primary band) around 184 nm, a less intense E2 band (also a primary band) near 204 nm, and a weak, vibrationally-structured B band (a secondary band) around 256 nm. spcmc.ac.in The E1 and E2 bands are often not observed under standard laboratory conditions as they fall in the vacuum ultraviolet region. spcmc.ac.in

Substitution on the benzene ring affects the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (εmax). For alkyl-substituted benzenes, such as this compound, the substitution typically causes a bathochromic shift (a shift to longer wavelengths) of the B-band. For instance, the spectrum of 1,4-diethylbenzene, a structurally similar compound, shows a noticeable shift to longer wavelengths compared to other diethylbenzene isomers and n-butylbenzene. nist.gov This is attributed to the electronic effects of the alkyl groups.

In the case of this compound, the electronic transitions are primarily of the π → π* type, characteristic of the benzenoid system. The bulky tert-butyl groups, while primarily affecting the molecule's steric properties, also contribute to a slight perturbation of the π-electron system, influencing the position and intensity of the absorption bands.

| Compound | λmax (nm) | Transition Type | Notes |

| Benzene | 184 (E1), 204 (E2), 256 (B) | π → π | The B-band shows characteristic fine structure. spcmc.ac.in |

| tert-Butylbenzene (B1681246) | 267.2 | π → π (B-band) | Shows a shift compared to benzene due to the alkyl substituent. nist.gov |

| 1,4-Diethylbenzene | 273.3 | π → π* (B-band) | Exhibits the greatest shift to longer wavelengths among diethylbenzene isomers. nist.gov |

| This compound | Data not explicitly found in provided results, but expected to show a bathochromic shift in the B-band similar to or slightly greater than other p-dialkylbenzenes. | π → π* (B-band) | NIST indicates the availability of a UV/Visible spectrum. nist.gov |

This table presents data on related compounds to infer the expected spectral characteristics of this compound.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. For this compound, this technique reveals how the molecule packs in the solid state and provides quantitative data on the steric effects of the bulky tert-butyl groups. The para isomer is often favored for crystallographic studies due to its symmetrical structure, which can lead to more ordered crystal packing compared to its ortho and meta isomers.

The external shape, or habit, of a crystal is highly dependent on the conditions of its formation, particularly the solvent used for crystallization. Studies on this compound (DTBB) have shown that its crystal habit can be systematically modified by changing the solvent. researchgate.netsigmaaldrich.comfishersci.ca This phenomenon is linked to the interactions between the solvent molecules and the different growing faces of the crystal.

The length-to-width ratio of DTBB crystals has been observed to vary significantly, from 1.2 to as high as 20, a variation that correlates directly with the maximum supersaturation achievable in the given solvent. researchgate.netresearchgate.net

A summary of the observed crystal habits of this compound in various solvents is presented below:

| Solvent | Crystal Habit | Aspect Ratio (Length:Width) | Reference |

| Methanol | Tabular | ~1 | core.ac.uk |

| Ethanol | Tabular | ~1 | core.ac.uk |

| Isopropyl-alcohol | Tabular | 2 | core.ac.uk |

| Acetone | Acicular (needle-like) | 6 | core.ac.uk |

| Hexane | Acicular (clear crystals) | ~10 | core.ac.uk |

| Benzene | Needles (with many occlusions) | Not specified | core.ac.uk |

| tert-Butyl-alcohol | Acicular with outgrowths | Not specified | researchgate.nethuji.ac.il |

A particularly interesting modification occurs when DTBB is crystallized from tert-butyl-alcohol, which results in acicular crystals with unique outgrowths. researchgate.nethuji.ac.il This has been attributed to a structural compatibility and alignment between the this compound molecule and dimers of the tert-butyl-alcohol solvent. researchgate.nethuji.ac.il

While detailed crystallographic data such as bond angles and lengths were not fully available in the provided search results, the consequences of this steric bulk are well-documented. The tert-butyl groups prevent close packing of the benzene rings, which can affect intermolecular interactions. In comparison to its 1,2-isomer, which exhibits the highest steric strain, the 1,4-isomer has its bulky groups positioned to minimize intramolecular repulsion, contributing to its relative stability. X-ray analysis is crucial for quantifying the subtle distortions in the benzene ring and the C-C bond lengths and angles of the tert-butyl groups that accommodate this steric strain in the solid state. The Cambridge Structural Database (CSD) contains crystal structure data for this compound, which would provide these precise geometric parameters. nih.gov

Theoretical and Computational Chemistry Studies on 1,4 Di Tert Butylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been employed to understand the electronic structure and reactivity of tert-butyl substituted benzene (B151609) derivatives. While specific studies on 1,4-di-tert-butylbenzene are not extensively detailed in the provided search results, insights can be drawn from computational studies on related molecules, such as tert-butylbenzenium ions.

A computational study on tert-butylbenzenium ions, which are intermediates in electrophilic aromatic substitution reactions, was performed using Density Functional Theory (DFT) at the B3LYP level of theory. The energies of the various isomers and the transition states for their interconversions were evaluated using the Gaussian-3 (G3B3) and Complete Basis Set (CBS-QB3) composite methodologies. These calculations confirmed the existence of a stable π-electron complex between a tert-butyl cation and a benzene molecule. Understanding the stability and structure of these intermediates is crucial for predicting the reactivity of tert-butylated benzenes.

Furthermore, ab initio calculations have been used to derive the entropies for this compound in the ideal gas state, which are important thermodynamic properties that govern its behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. For sterically hindered molecules like those containing tert-butyl groups, DFT can predict reaction pathways, transition states, and activation barriers.

A relevant example is the DFT study on the Kolbe-Schmitt reaction mechanism of di-tert-butylphenols. This study utilized the M06-2X functional with the Def2-SVP basis set and the SMD solvation model to investigate the reaction pathways. The calculations revealed that for 2,4-di-tert-butylphenol, the main product is thermodynamically favorable due to its lower Gibbs free energy, while a side product is kinetically favorable due to a lower activation energy barrier. This demonstrates the predictive power of DFT in understanding the competition between different reaction pathways in sterically congested aromatic systems.

Molecular Dynamics Simulations of this compound Systems

MD simulations of benzene and its derivatives in various environments provide insights into solvation, intermolecular interactions, and molecular motion. For this compound, MD simulations would be valuable for understanding the conformational dynamics of the tert-butyl groups, including their rotation and the associated energy barriers.

A study on the rotational dynamics of tert-butyl groups in solid 1,3,5-tri-tert-butylbenzene (B73737) using solid-state 1H NMR and supported by computational analysis provides analogous information. In the high-temperature monoclinic phase of this compound, the tert-butyl groups were found to rotate with NMR activation energies in the range of 17-23 kJ mol⁻¹. It is expected that the tert-butyl groups in this compound would exhibit similar rotational dynamics in solution and in the gas phase, which could be precisely characterized by dedicated MD simulations.

| System | Motion | Activation Energy (kJ mol⁻¹) (NMR) |

| 1,3,5-tri-tert-butylbenzene (monoclinic phase) | tert-butyl group rotation | 17-23 |

| 1,3,5-tri-tert-butylbenzene (monoclinic phase) | methyl group rotation | 7-12 |

| 1,3,5-tri-tert-butylbenzene (triclinic phase) | out-of-plane methyl group rotation | 5-11 |

Table 1: Activation energies for the rotation of tert-butyl and methyl groups in solid 1,3,5-tri-tert-butylbenzene, providing an estimate for the rotational barriers that might be observed in molecular dynamics simulations of this compound.

Computational Analysis of Steric and Electronic Effects

The interplay of steric and electronic effects of the tert-butyl groups in this compound is a key determinant of its properties and reactivity. The tert-butyl group is generally considered to be an ortho-, para- director in electrophilic aromatic substitution reactions. This directing effect is attributed to a combination of inductive and hyperconjugative electronic effects.

Computationally, the electronic effect of tert-butyl groups has been investigated in the context of intramolecular through-bond interactions in other molecular systems, where DFT calculations have been used to quantify changes in LUMO levels upon substitution.

The steric hindrance imposed by the bulky tert-butyl groups is significant and can influence reaction rates and product distributions. For instance, in electrophilic aromatic substitution, attack at the positions ortho to the tert-butyl groups is often disfavored due to steric hindrance, leading to a preference for substitution at the para position if available, or in the case of 1,4-disubstitution, at the remaining unsubstituted positions.

Applications of 1,4 Di Tert Butylbenzene in Advanced Materials and Specialized Chemical Systems

Role in Organic Electronics and Semiconductors

While 1,4-di-tert-butylbenzene itself is not a primary active material in organic electronics, the incorporation of its bulky tert-butyl groups into organic semiconductor molecules is a key strategy for enhancing material properties. Organic semiconductors are pi-bonded molecules or polymers that form the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) wikipedia.org. The performance of these devices is highly dependent on the solid-state organization and intermolecular interactions of the organic semiconductor molecules researchgate.net.

The introduction of tert-butyl groups, as seen in derivatives of this compound, serves several crucial functions:

Improved Solubility: The bulky, non-polar tert-butyl groups can significantly increase the solubility of organic semiconductors in common organic solvents. This is a critical factor for solution-based processing techniques, which are essential for manufacturing large-area and flexible electronic devices.

Controlled Molecular Packing: The steric hindrance provided by the tert-butyl groups can prevent excessive aggregation and control the intermolecular packing of the semiconductor molecules in the solid state. This allows for the fine-tuning of electronic properties, such as charge carrier mobility.

Enhanced Stability: The tert-butyl groups can act as a protective layer, improving the stability of the organic semiconductor materials, which can lead to longer device lifetimes.

Research into organic semiconductors has shown that the introduction of tert-butyl groups into various classes of materials, including tetrathiafulvalene (B1198394) (TTF), pentacene, and quarterthiophene, can lead to improved transistor properties and stability springernature.com. For instance, tert-butylated TTF derivatives have been shown to act as a passivation layer, leading to more stable transistor operation over several months springernature.com.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components, held together by non-covalent intermolecular forces nih.gov. A key area within this field is host-guest chemistry, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule nih.gov.

The bulky and well-defined structure of this compound makes it an interesting component in the study of such interactions. The tert-butyl groups can play a significant role in directing the self-assembly of molecules into larger, ordered structures. These bulky substituents can act as structure-directing motifs, influencing the packing patterns of molecules and favoring the formation of specific morphologies, such as thin platelets in the case of certain 1,4-benzene bisamides chemicalbook.com.

A classic example of this compound participating in host-guest chemistry is its formation of an inclusion complex with thiourea (B124793). In this arrangement, the thiourea molecules form a crystalline lattice (the host) that contains channels, within which molecules of this compound (the guest) can be trapped uni.lu. This demonstrates the ability of this compound to act as a guest molecule in a supramolecular assembly.

The principles of host-guest chemistry are fundamental to applications such as molecular sensing, drug delivery, and catalysis nih.gov. The study of how molecules like this compound interact and self-organize provides valuable insights for the design of new functional materials.

Design of Fullerene Derivatives and Self-Assembly

Currently, there is a lack of specific research in the publicly available scientific literature directly linking this compound or its simple derivatives to the design of fullerene derivatives and their self-assembly in host-guest complexes. While the synthesis of fullerene derivatives with tert-butyl ester groups has been reported, these are not directly derived from this compound. The field of fullerene host-guest chemistry is extensive, with many host molecules designed to encapsulate fullerenes, but this compound does not appear to be a compound of focus in this specific application to date.

Development of Redox Shuttles in Energy Storage Systems (e.g., Lithium-Ion Batteries)

Redox shuttles are chemical additives used in the electrolyte of lithium-ion batteries to provide overcharge protection. During overcharge, the shuttle molecule is oxidized at the cathode, travels to the anode to be reduced back to its original state, and then returns to the cathode, creating a cycle that dissipates the excess energy and prevents damage to the battery.

A derivative of this compound, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) , has been identified as a highly effective redox shuttle additive for lithium-ion batteries. The presence of the two tert-butyl groups on the dimethoxybenzene core is crucial for the stability and performance of the redox shuttle.

The key features of DDB as a redox shuttle include:

Appropriate Redox Potential: DDB has a suitable oxidation potential for use with common cathode materials like lithium iron phosphate (B84403) (LiFePO4).

Stability of the Radical Cation: The extended π-electron system of the DDB molecule, along with the steric protection from the tert-butyl groups, helps to stabilize the radical cation that is formed during the overcharge process. This stability is critical for the longevity of the shuttle's protective function.

High Performance: DDB has demonstrated the ability to provide overcharge protection for hundreds of cycles in LiFePO4-based cells.

While DDB is a promising redox shuttle, research has also investigated its degradation pathways at higher potentials, which is important for its application in higher voltage battery systems. The experimental results suggest that at potentials above 4.2V, irreversible decomposition can occur, which appears to be related to the decomposition of the O-C bond in the alkoxy substituent groups. Further research has focused on synthesizing related compounds, such as nitrile-modified 2,5-di-tert-butyl-hydroquinones, to improve solubility and performance as redox shuttle additives.

Precursor for Advanced Polymer Synthesis

The rigid structure and the presence of the bulky tert-butyl groups make this compound a valuable building block for the synthesis of advanced polymers with desirable properties such as high thermal stability and improved solubility. By functionalizing the benzene (B151609) ring of this compound, it can be converted into a monomer that can be used in polymerization reactions.

Synthesis of Aromatic Polyamides with Tunable Properties

Aromatic polyamides are a class of high-performance polymers known for their excellent mechanical and thermal properties. However, their applications can be limited by their poor solubility, which makes them difficult to process. Incorporating bulky side groups, such as those derived from this compound, into the polymer backbone is an effective strategy to overcome this limitation.

Researchers have synthesized a novel bis(ether-carboxylic acid) monomer, 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene , which is a direct derivative of this compound. This monomer has been used to create a series of new aromatic polyamides through direct phosphorylation condensation with various diamines.

The key benefits of using this this compound derivative in polyamide synthesis are:

Enhanced Solubility: The presence of the bulky di-tert-butyl substituents disrupts the close packing of the polymer chains and weakens the hydrogen bonding between them. This leads to a significant improvement in the solubility of the resulting polyamides in common organic solvents like cyclohexanone, dioxane, and tetrahydrofuran.

High Thermal Stability: The aromatic nature of the polymer backbone ensures that the polyamides retain high thermal stability, with 10% weight loss temperatures typically above 460 °C.

Good Mechanical Properties: Films cast from solutions of these polyamides exhibit good mechanical properties, with tensile strengths in the range of 83–111 MPa and tensile moduli of 2.0–2.2 GPa.

Processability: The improved solubility allows for the casting of transparent, flexible, and tough films from solution, which is a significant advantage for various applications.

| Property | Value Range | Reference |

| Inherent Viscosity | 0.49–1.32 dL/g | |

| Weight-Average Molecular Weight | 31,000–80,000 g/mol | |

| Glass-Transition Temperature | 250–295 °C | |

| 10% Weight Loss Temperature | > 460 °C | |

| Tensile Strength | 83–111 MPa | |

| Tensile Modulus | 2.0–2.2 GPa |

These results demonstrate that the use of this compound as a precursor allows for the synthesis of high-performance aromatic polyamides with a desirable combination of thermal stability, mechanical strength, and, crucially, enhanced processability.

Applications in Catalysis and Hydrogenation Studies

This compound serves as a model substrate in studies of catalytic hydrogenation. Hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds, typically in the presence of a metal catalyst. The study of the hydrogenation of aromatic rings is important for understanding the mechanisms of catalytic reactions and for applications such as the production of specialty chemicals and the upgrading of fuels.

The kinetics and mechanism of the catalytic hydrogenation of this compound have been investigated using a rhodium-on-alumina catalyst. The key findings from these studies include:

Reaction Kinetics: The rate of hydrogenation of this compound was found to be zero order in the substrate and first order in hydrogen.

Reactivity: In competitive hydrogenation experiments with other tert-butyl substituted benzenes, this compound showed a specific order of reactivity, which provided insights into the relative adsorption coefficients of these molecules on the catalyst surface.

Intermediate Formation: A notable observation was the formation of an unusually large amount of the intermediate cycloalkene, 1,4-di-tert-butylcyclohexene, during the hydrogenation of this compound. This provides valuable information about the stepwise mechanism of the hydrogenation of the benzene ring.

The mechanism of catalytic hydrogenation involves several steps, including the adsorption of the alkene and hydrogen onto the catalyst surface, the transfer of hydrogen atoms to the carbons of the double bond, and the desorption of the resulting alkane. The bulky tert-butyl groups in this compound influence its adsorption onto the catalyst surface and the stability of reaction intermediates, making it a useful compound for probing the intricacies of these catalytic processes.

Use as a Solvent in Specific Chemical Processes

This compound (DTBB) possesses a unique combination of physical and chemical properties that make it a valuable solvent for specialized applications, particularly in processes requiring high thermal stability, chemical inertness, and a non-polar environment. Its molecular structure, characterized by a benzene ring with two bulky tert-butyl groups in the para position, results in a high boiling point, a moderate melting point, and low reactivity. These characteristics allow it to serve as a high-boiling solvent in organic synthesis and material science.

The utility of this compound as a solvent is rooted in its physical properties. It is a colorless solid at room temperature, which can be advantageous for processes where the solvent needs to be easily removed from the reaction mixture by filtration after cooling. It is insoluble in water but soluble in various organic compounds such as ethanol, benzene, and carbon tetrachloride. This solubility profile makes it suitable for reactions involving non-polar reagents.

Below is a table summarizing the key physical properties of this compound relevant to its function as a solvent.

| Property | Value |

| Molecular Formula | C₁₄H₂₂ |

| Molecular Weight | 190.32 g/mol |

| Melting Point | 75-79 °C |

| Boiling Point | 236 °C |

| Density | 0.985 g/cm³ |

| Flash Point | 96.9 °C |

| Vapor Pressure | 0.0744 mmHg at 25°C |

| Water Solubility | Insoluble |

Detailed Research Findings:

Research has highlighted the application of this compound in specific chemical domains. Although primarily known as an intermediate in the manufacturing of other organic compounds like curing agents and engineering plastics, its role as a specialized solvent is also documented.

One area of application is in the study of crystallization processes. Researchers have used this compound crystallized from various organic solvents to investigate the influence of the solvent and crystallization conditions on the crystal habit of the compound itself. This type of research is crucial for understanding and controlling crystallization in industrial applications.

In the realm of organic synthesis, high-boiling, non-reactive solvents like this compound are particularly useful for reactions that require elevated temperatures to proceed at a reasonable rate. Its inert nature, due to the steric hindrance provided by the bulky tert-butyl groups, prevents it from participating in side reactions, thus ensuring higher purity of the desired product.

While detailed examples of its use as a primary reaction solvent are specialized, its properties are analogous to other high-boiling aromatic hydrocarbons used in processes such as certain types of polymerizations or organometallic reactions where solvent stability is paramount. For instance, its isomer, tert-butylbenzene (B1681246), is known to be used as a solvent in addition to being an intermediate. The dialkylated structure of this compound provides even greater thermal stability.

Furthermore, studies involving the Friedel-Crafts alkylation reaction, a common method for synthesizing alkylated benzenes, sometimes utilize an excess of the aromatic substrate which can also act as the solvent. In the synthesis of this compound itself from tert-butylbenzene, the reactant can serve as the solvent medium.

Thermodynamic and Kinetic Investigations of 1,4 Di Tert Butylbenzene

Calorimetric Determinations of Heat Capacities and Phase Transitions

Adiabatic calorimetry has been employed to measure the heat capacities and characterize the phase transitions of 1,4-di-tert-butylbenzene over a wide temperature range. researchgate.netnist.gov These measurements are fundamental to understanding the compound's thermal behavior and deriving key thermodynamic functions.

Crystal to Plastic Crystal Transitions

A significant finding from calorimetric studies is the observation of a crystal-to-plastic crystal transition in this compound occurring very near its triple-point temperature. researchgate.netnist.gov Plastic crystals are a mesophase in which the molecules have long-range positional order but exhibit rotational disorder.

| Transition | Temperature (K) | ΔH (kJ·mol⁻¹) | ΔS (J·K⁻¹·mol⁻¹) |

| Crystal II to Crystal I | 275.15 | 1.85 | 6.72 |

| Fusion | 350.97 | 12.83 | 36.56 |

This table presents the thermodynamic parameters for the phase transitions of this compound.

Vapor Pressure Measurements and Ideal Gas State Properties

The vapor pressure of this compound has been measured for both its liquid and crystal states, particularly near the triple-point temperature. researchgate.netnist.gov This data is crucial for calculating the thermodynamic properties in the ideal gas state. researchgate.net The vapor pressure at 25°C is reported to be 0.0744 mmHg. guidechem.com

Combining these vapor pressure measurements with calorimetric data allows for the determination of ideal gas state properties over a range of temperatures. researchgate.netnist.gov

Enthalpies of Formation and Their Significance

The standard enthalpy of formation (ΔfH°) is a key measure of a compound's stability. For this compound, the experimental standard enthalpy of formation in the gaseous state has been determined. This value is essential for thermochemical calculations and for understanding the energetics of reactions involving this compound. One study provides a calculated crystal-phase enthalpy of formation at 298.15 K. researchgate.net

Contribution of the Tert-butyl Group to Ideal Gas Entropy

Calorimetric results for this compound and related compounds have enabled the quantitative determination of the contribution of the tert-butyl group to the ideal gas entropy for the first time. researchgate.netnist.gov This group contribution is valuable for estimating the entropies of other aromatic compounds containing tert-butyl substituents. The analysis of heat capacity data for various compounds containing tert-butyl groups shows a consistent increment for each group. researchgate.net

Reaction Kinetics of this compound Transformations

The bulky tert-butyl groups on the benzene (B151609) ring influence the kinetics of reactions involving this compound. Friedel-Crafts alkylation is a key reaction related to this compound. The synthesis of this compound from tert-butylbenzene (B1681246) and tert-butyl chloride is an example of kinetic product control, where the para isomer is formed faster. Under conditions allowing for thermodynamic equilibrium, the more stable 1,3,5-tri-tert-butylbenzene (B73737) can be formed. The isomerization of this compound to the meta isomer can also occur.

Environmental and Safety Aspects in Advanced Chemical Research of 1,4 Di Tert Butylbenzene

Sustainable Synthesis Approaches and Green Chemistry Principles

The traditional synthesis of 1,4-di-tert-butylbenzene often relies on Friedel-Crafts alkylation, a cornerstone of organic chemistry for forming carbon-carbon bonds. cerritos.edu This classic method typically involves the reaction of benzene (B151609) or t-butylbenzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). cerritos.edu While effective, this approach presents several environmental and safety challenges, including the use of corrosive and moisture-sensitive catalysts that are difficult to recover and reuse, leading to significant waste generation. mdpi.com

In alignment with the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances, research has focused on developing more sustainable synthetic routes. jddhs.commlsu.ac.in These modern approaches aim to replace conventional catalysts with more environmentally benign alternatives that are reusable, reduce energy consumption, and minimize the production of hazardous byproducts. jddhs.com

Key advancements in the sustainable synthesis of this compound include the use of solid acid catalysts and ionic liquids.

Zeolite Catalysts: Zeolites are crystalline aluminosilicates with well-defined microporous structures that can function as highly selective and reusable solid acid catalysts. rsc.org Their acidic properties, which can be tailored by adjusting the silica-to-alumina ratio, make them effective for various organic transformations, including Friedel-Crafts alkylation. mdpi.com The use of zeolites, such as Beta or Y zeolites, offers several advantages over traditional Lewis acids. nih.gov They are non-corrosive, easy to handle, and can be readily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and reducing waste. rsc.orgnih.gov Furthermore, the shape-selective nature of zeolite pores can enhance the selectivity towards the desired 1,4-isomer, minimizing the formation of other isomers. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions. elsevierpure.com In the context of Friedel-Crafts alkylation, chloroaluminate ionic liquids have demonstrated high catalytic activity under mild reaction conditions. elsevierpure.comppor.az A significant advantage of using ILs is the ability to recycle the catalyst-solvent system, which aligns with green chemistry principles of waste reduction. elsevierpure.com Research has shown that pyridinium-based and imidazolium-based ionic liquids can effectively catalyze the alkylation of benzene, offering a pathway that can be more environmentally friendly than traditional methods. elsevierpure.comrsc.org

These innovative approaches represent a shift towards cleaner and more efficient chemical manufacturing, reducing the environmental footprint associated with the synthesis of this compound. jddhs.com

| Catalyst Type | Advantages | Disadvantages | Key Research Findings |

| Traditional (AlCl₃, FeCl₃) | High reactivity, well-established method. | Corrosive, moisture-sensitive, stoichiometric quantities often needed, difficult to recycle, generates significant hazardous waste. | Effective for alkylation but poses significant environmental and handling challenges. cerritos.edunih.gov |

| Zeolites (e.g., Beta, Y, ZSM-5) | Reusable, non-corrosive, easily separated from product, shape-selectivity can improve yield of desired isomer, mild reaction conditions. rsc.orgnih.gov | Can be prone to deactivation due to pore blockage by bulky products. nih.gov | Zeolites with large pores have been widely studied for the alkylation of benzene and show high catalytic performance. nih.gov |

| Ionic Liquids (e.g., Chloroaluminates) | Can act as both solvent and catalyst, recyclable, high catalytic activity under mild conditions. elsevierpure.comrsc.org | Can be expensive, potential toxicity and environmental persistence of some ILs need to be considered. | Pyridinium-based and imidazolium-based ILs have been successfully used, demonstrating the potential for greener Friedel-Crafts reactions. elsevierpure.comrsc.org |

Responsible Handling and Disposal of this compound in Research Settings

The responsible management of this compound in a research laboratory is crucial for ensuring personnel safety and minimizing environmental impact. This involves adherence to strict handling protocols and proper waste disposal procedures based on the compound's known hazards.

Handling and Storage: this compound is typically a colorless to white crystalline solid. coleparmer.com While its toxicological properties have not been fully investigated, it may cause skin, eye, and respiratory tract irritation. coleparmer.comzoro.com Therefore, appropriate personal protective equipment (PPE) is mandatory when handling the substance. zoro.com

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low and minimize inhalation risk. coleparmer.comzoro.com Facilities should be equipped with an eyewash station and a safety shower. coleparmer.com

Personal Protective Equipment (PPE): The use of appropriate PPE is essential to prevent contact. fishersci.com This includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves. zoro.com In cases where dust generation is possible, a NIOSH-approved dust respirator should be used. zoro.com

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. coleparmer.com It must be kept away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions. coleparmer.comfishersci.com

Spill Management and First Aid: In the event of a spill, the area should be evacuated, and ventilation should be provided. coleparmer.com Spills should be cleaned up immediately by sweeping or absorbing the material into a suitable clean, dry, closed container for disposal, while avoiding the generation of dust. coleparmer.comzoro.com

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. coleparmer.com

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. coleparmer.com

Inhalation: Remove the individual from exposure to fresh air immediately. coleparmer.com

Ingestion: If the person is conscious, give 2-4 cupfuls of water or milk. coleparmer.com In all cases of exposure, immediate medical attention should be sought. coleparmer.com

Environmental Hazards and Disposal: this compound is classified as very toxic to aquatic life, with long-lasting effects. dcfinechemicals.comnih.gov This high aquatic toxicity necessitates stringent disposal protocols to prevent its release into the environment. nih.gov It should not be allowed to enter drains or waterways. dcfinechemicals.com

Waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. zoro.com

Waste Treatment: One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. zoro.com

Container Disposal: Empty containers should be handled as if they contain the product. They should not be mixed with other waste and must be disposed of according to regulations.

Research into the biodegradation of related compounds suggests that microbial degradation could be a potential pathway for remediation, although specific data on this compound is limited. nih.govsemanticscholar.org The primary focus in a research setting remains on preventing environmental release through responsible disposal practices.

| Aspect | Guideline | Rationale |

| Ventilation | Use in a well-ventilated area or chemical fume hood. coleparmer.com | To minimize inhalation of dust or vapors. zoro.com |

| Eye Protection | Wear safety goggles or a face shield. zoro.com | To prevent eye irritation from dust or splashes. coleparmer.com |

| Skin Protection | Wear a lab coat and chemical-resistant gloves. zoro.com | To prevent skin irritation upon contact. coleparmer.com |

| Respiratory | Use a NIOSH-approved dust respirator if dust is generated. zoro.com | To prevent respiratory tract irritation. coleparmer.com |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. coleparmer.com | To maintain chemical stability and prevent accidental release. |

| Incompatibilities | Keep away from strong oxidizing agents. coleparmer.com | To avoid potentially hazardous chemical reactions. |

| Spill Cleanup | Sweep up material, place in a closed container for disposal, and avoid generating dust. coleparmer.com | To contain the spill and prevent exposure and environmental contamination. |

| Disposal | Dispose of via an approved waste disposal plant in accordance with all regulations. Do not release into the environment. | The compound is very toxic to aquatic life with long-lasting effects. dcfinechemicals.com |

Future Directions and Emerging Research Areas for 1,4 Di Tert Butylbenzene

Exploration of Novel Synthetic Pathways

While the Friedel-Crafts alkylation remains a primary method for synthesizing 1,4-di-tert-butylbenzene, research is ongoing to develop more efficient, sustainable, and selective synthetic routes. The conventional approach often requires harsh catalysts and can lead to a mixture of products, necessitating extensive purification. Future research is focused on overcoming these limitations.

Key research directions include:

Development of Green Catalysts: A shift towards environmentally benign catalysts, such as zeolites and other solid acid catalysts, is a major focus. These catalysts offer advantages in terms of reusability, reduced waste, and milder reaction conditions compared to traditional Lewis acids like aluminum chloride. oc-praktikum.de

Process Intensification: The use of microreactors and flow chemistry is being explored to enhance reaction efficiency and control. These technologies can offer precise control over reaction parameters, leading to higher yields and purity of this compound.

Alternative Alkylating Agents: Investigations into alternative tert-butylating agents that are less corrosive and produce fewer byproducts are underway. This includes exploring the use of tert-butanol (B103910) in combination with solid acid catalysts.

A comparative look at traditional versus emerging synthetic approaches is presented below:

| Feature | Traditional Friedel-Crafts Alkylation | Emerging Synthetic Pathways |

| Catalyst | Lewis acids (e.g., AlCl3) | Zeolites, solid acids |

| Reaction Conditions | Often harsh, requires inert atmosphere | Milder, potentially solvent-free |

| Selectivity | Can lead to polyalkylation and isomers | Improved selectivity for the 1,4-isomer |

| Sustainability | Catalyst is often not reusable, generates waste | Reusable catalysts, greener processes |

Integration into Multifunctional Materials

The rigid structure and bulky tert-butyl groups of this compound make it an attractive building block for a new generation of multifunctional materials. guidechem.comfishersci.comchemicalbook.com

Current and future research in this area includes:

Metal-Organic Frameworks (MOFs): Derivatives of this compound are being employed as organic linkers in the construction of MOFs. unt.edu The tert-butyl groups can be used to tune the pore size and functionality of the MOF, creating materials with selective gas adsorption properties. unt.edu These "molecular gates" have potential applications in gas separation and storage. unt.edu

High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones can enhance thermal stability, mechanical strength, and chemical resistance. Research is focused on creating advanced polymers for applications in aerospace, electronics, and demanding industrial environments.

Liquid Crystals: The unique geometry of this compound derivatives is being explored for the development of novel liquid crystalline materials. The bulky substituents can influence the packing and phase behavior of these materials, leading to new optical and electronic properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials based on this compound. Advanced modeling techniques are being used to predict the properties and behavior of novel derivatives before they are synthesized in the lab.

Key areas of computational research include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nist.gov These calculations can provide insights into reaction mechanisms and help in the design of new synthetic targets.

Molecular Dynamics Simulations: These simulations are used to study the behavior of this compound-containing materials, such as polymers and MOFs, at the atomic level. This can help in understanding their mechanical properties, diffusion of guest molecules, and interactions with other materials.

Structure-Property Relationship Studies: By combining computational modeling with experimental data, researchers are developing models that can predict the properties of new this compound derivatives based on their chemical structure. This predictive capability is crucial for the rational design of materials with tailored functionalities.

Bio-inspired and Biomimetic Applications

While a nascent field, the exploration of this compound in bio-inspired and biomimetic systems holds significant promise. The structural features of this compound can be leveraged to mimic certain biological functions.

Potential research directions include:

Enzyme Mimics: The sterically hindered environment created by the tert-butyl groups could be used to design synthetic catalysts that mimic the active sites of enzymes. nih.gov These "enzyme mimics" could perform highly selective chemical transformations under mild conditions. unipd.itnih.gov

Self-Assembling Systems: The hydrophobic nature of the tert-butyl groups can drive the self-assembly of this compound derivatives into well-defined supramolecular structures. This could lead to the development of new drug delivery systems, sensors, and nanoscale materials.

Membrane Science: The incorporation of this compound units into synthetic membranes could alter their permeability and selectivity, with potential applications in water purification and separation technologies.

Enhanced Performance in Energy Applications

A significant area of current and future research is the use of this compound derivatives in energy storage and conversion technologies. A notable example is the application of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) as a redox shuttle additive in lithium-ion batteries. ossila.com